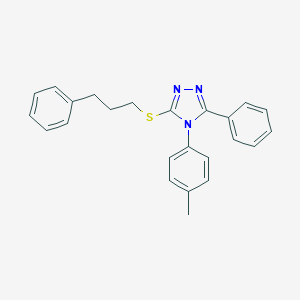
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide typically involves multiple steps. One common synthetic route starts with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. The final step involves the alkylation of this thiol compound using 3-phenylpropyl bromide under alkaline conditions to obtain the desired product .
Analyse Chemischer Reaktionen
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using hydrogen peroxide in acetic acid to form sulfinyl and sulfonyl derivatives. The oxidation reaction can be carried out under microwave activation or convection heating, with microwave activation providing higher yields and shorter reaction times . Common reagents used in these reactions include cesium carbonate and sodium borohydride .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its biological activities. It exhibits cytotoxic properties against different cell lines, making it a potential candidate for anticancer research. Additionally, it has shown antibacterial, antifungal, anti-HIV, and anti-inflammatory activities . These properties make it a valuable compound in the fields of medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide involves its interaction with various molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfide can be compared with other triazole derivatives, such as 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole. These compounds share similar structural features but differ in their substituents and biological activities. The presence of the 3-phenylpropylsulfanyl group in this compound contributes to its unique biological properties, distinguishing it from other triazole derivatives .
Eigenschaften
Molekularformel |
C24H23N3S |
|---|---|
Molekulargewicht |
385.5g/mol |
IUPAC-Name |
4-(4-methylphenyl)-3-phenyl-5-(3-phenylpropylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3S/c1-19-14-16-22(17-15-19)27-23(21-12-6-3-7-13-21)25-26-24(27)28-18-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-17H,8,11,18H2,1H3 |
InChI-Schlüssel |
ZTWFLCWCLVLXTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCCCC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCCCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(methylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425057.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B425058.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenoxy)anilino]-2-propen-1-one](/img/structure/B425059.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425062.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B425063.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425066.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425067.png)
![2-[[5-Benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B425068.png)
![N-(4-bromophenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425071.png)
![2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B425072.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B425075.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B425077.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B425078.png)
